molecular formula C20H22N2O4 B2523548 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide CAS No. 955755-71-2

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide

Cat. No. B2523548
CAS RN: 955755-71-2
M. Wt: 354.406
InChI Key: ADLMGVMHZALPQY-UHFFFAOYSA-N
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Description

The compound "N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide" is a derivative of the 1,2,3,4-tetrahydroisoquinoline class, which has been studied for its potential anticonvulsant properties. Research has shown that certain 6,7-dimethoxyisoquinoline derivatives can produce anticonvulsant effects in animal models of epilepsy .

Synthesis Analysis

The synthesis of related 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has been described, utilizing structure-active relationship (SAR) information to guide the design of new compounds. One such compound, 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, showed significant anticonvulsant activity in preliminary pharmacological screenings . Other synthetic approaches for similar compounds involve the Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid , and photochemical synthesis from N-chloroacetylbenzylamines .

Molecular Structure Analysis

Computational studies have been used to rationalize the pharmacological results of these compounds, suggesting that the molecular structure plays a crucial role in their anticonvulsant activity . The molecular structure of the related compounds includes a tetrahydroisoquinoline core with various substitutions that affect their activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Pictet-Spengler reaction, which is a key step in forming the tetrahydroisoquinoline ring system . Other reactions include oxidation and photocyclization, which are used to introduce various functional groups and to modify the core structure .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide" are not detailed in the provided papers, the properties of related compounds can be inferred. These compounds are likely to have moderate to low solubility in water due to the presence of dimethoxy groups and the acetyl moiety, which could affect their bioavailability and pharmacokinetics . The stability of these compounds under physiological conditions would also be an important factor in their potential as anticonvulsant agents.

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-10-9-14-7-8-16(11-15(14)12-22)21-20(24)17-5-4-6-18(25-2)19(17)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLMGVMHZALPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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